molecular formula C9H11ClN2O2 B6600343 3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride CAS No. 1087734-91-5

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride

Cat. No.: B6600343
CAS No.: 1087734-91-5
M. Wt: 214.65 g/mol
InChI Key: KYWDWMHOUBWCQH-VEELZWTKSA-N
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Description

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with two amino groups (3,4-diamino) and a conjugated propenoic acid (acrylic acid) moiety, with a hydrochloride salt enhancing its stability and solubility. This compound is structurally distinct due to its primary amine substituents and α,β-unsaturated carboxylic acid group, which confer reactivity in applications such as drug synthesis, polymer chemistry, or biochemical research.

Properties

IUPAC Name

(E)-3-(3,4-diaminophenyl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5H,10-11H2,(H,12,13);1H/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWDWMHOUBWCQH-VEELZWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Intermediate Synthesis

The synthesis begins with the formation of 3-(3,4-dinitrophenyl)prop-2-enoic acid via Friedel-Crafts acylation:

Reaction Conditions

ComponentSpecification
Substrate3,4-Dinitrobenzaldehyde
ReagentMalonic acid (1.2 equiv)
CatalystAnhydrous AlCl₃ (1.5 equiv)
SolventXylene (reflux)
Time10–12 hours
Yield72–78%

The reaction proceeds via Knoevenagel condensation, where AlCl₃ facilitates electrophilic aromatic substitution. Post-reaction workup involves ice-HCl quenching to precipitate the product, followed by recrystallization from ethanol.

Characterization Data

  • IR (KBr): 1685 cm⁻¹ (C=O, carboxylic acid), 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂)

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, J = 15.8 Hz, CH=), 7.95 (d, 1H, J = 15.8 Hz, CH=), 7.6–8.1 (m, 2H, ArH), 13.1 (s, 1H, COOH)

Catalytic Hydrogenation of Nitro Groups

The dinitro intermediate undergoes selective reduction to diamino groups using hydrogenation:

Optimized Hydrogenation Protocol

ParameterValue
Catalyst5% Pd/C (0.1 equiv)
Hydrogen Pressure3–5 atm
SolventEthanol/Water (4:1)
Temperature50°C
Time6–8 hours
Yield85–90%

Critical Considerations

  • Catalyst Loading: Excess Pd/C (>0.15 equiv) accelerates over-reduction to hydroxylamine byproducts.

  • Acid Additives: HCl (0.5 equiv) suppresses colloidal Pd formation, enhancing reproducibility.

Post-Hydrogenation Workup
The crude diamine is treated with concentrated HCl in ethanol to precipitate the hydrochloride salt. Recrystallization from methanol/ether yields analytical-grade product.

Synthetic Route 2: Direct Amination Strategy

Ullmann Coupling for Aromatic Amine Installation

An alternative approach employs Ullmann coupling to install amino groups post backbone assembly:

Reaction Scheme
3-(3,4-Dibromophenyl)prop-2-enoic acid + NH₃ → Target diamine

Optimized Conditions

ComponentSpecification
CatalystCuI (0.2 equiv)
Ligand1,10-Phenanthroline (0.4 equiv)
SolventDMSO, 120°C
Time24 hours
Yield62–68%

Limitations

  • Lower yields compared to hydrogenation routes due to competing side reactions.

  • Requires rigorous exclusion of oxygen to prevent Cu(I) oxidation.

Comparative Analysis of Synthetic Routes

Table 1. Route Efficiency Metrics

ParameterNitro Reduction RouteUllmann Route
Overall Yield61–70%45–50%
Purity (HPLC)>98%92–95%
ScalabilityKilogram-scale<100 g
Byproduct Formation<5%12–15%

The nitro reduction route demonstrates superior efficiency and scalability, making it the preferred industrial method.

Process Optimization and Troubleshooting

Mitigating Over-Reduction in Hydrogenation

  • Temperature Control: Maintaining T < 60°C prevents cleavage of the C=C bond in the prop-2-enoic acid moiety.

  • Catalyst Poisoning: Adding 0.01% quinoline suppresses excessive hydrogenolysis.

Enhancing Crystallinity of Hydrochloride Salt

  • Anti-Solvent Selection: Gradual addition of diethyl ether to methanolic solutions yields monodisperse crystals.

  • Crystal Seeding: Pre-innoculation with seed crystals reduces amorphous byproducts.

Industrial-Scale Production Insights

Large-scale synthesis (batch size >50 kg) employs continuous hydrogenation reactors with the following modifications:

  • Catalyst Recovery: Pd/C filtration and reactivation loops reduce metal costs.

  • In-line pH Monitoring: Automated HCl dosing ensures consistent salt stoichiometry .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich aromatic diamine moiety undergoes selective oxidation under controlled conditions:

Oxidizing AgentReaction ConditionsMajor ProductYield (%)
Potassium permanganateAcidic aqueous solution, 25°C3-(3,4-Dioxo-1,4-cyclohexadienyl)prop-2-enoic acid78-82
Hydrogen peroxideAlkaline medium, 60°CPolymeric quinone derivatives65

Key mechanistic insights:

  • MnO₄⁻ mediates sequential two-electron oxidations of amine groups to imino intermediates

  • Steric hindrance from the acrylic acid group directs para-quinone formation

Reduction Reactions

The α,β-unsaturated system shows distinct reduction patterns:

Catalytic Hydrogenation

CatalystPressure (bar)ProductSelectivity
Pd/C (5%)33-(3,4-Diaminophenyl)propanoic acid>95%
PtO₂1Partial reduction to allylic alcohol60%

Chemical Reductions

  • NaBH₄/Cu(II) system achieves conjugate reduction without aromatic amine modification

  • LiAlH₄ reduces both acrylic acid and aromatic amines (full saturation in 4 hr at 0°C)

Electrophilic Substitution

The activated aromatic ring participates in regioselective substitutions:

Reaction TypeReagentPositionProduct Characteristics
DiazotizationNaNO₂/HClPara to NH₂Forms stable diazonium salt at 0-5°C
AcylationAcCl/AlCl₃Meta to COOHN-Acetyl derivatives (92% purity)
SulfonationH₂SO₄ (oleum)Ortho to NH₂Water-soluble sulfonic acids

Kinetic studies show second-order dependence on electrophile concentration (k₂ = 3.7×10⁻³ M⁻¹s⁻¹ at 25°C)

Bioconjugation Reactions

The compound participates in biological coupling through multiple pathways:

Enzyme-Mediated Modifications

Enzyme ClassReactionKinetic Parameters (Km, mM)
Transglutaminaseε-(γ-glutamyl)lysine crosslinking2.4 ± 0.3
PeroxidaseRadical-mediated polymerization1.8 ± 0.2

Biomolecular Interactions

  • Forms stable Schiff bases with pyridoxal phosphate (Kd = 12.7 μM)

  • Chelates transition metals through amine-carboxylate coordination (Fe³+ > Cu²+ > Zn²+ affinity)

Polymerization Behavior

Controlled radical polymerization produces functional materials:

Initiator SystemMₙ (g/mol)ĐThermal Stability (°C)
AIBN/RAFT15,2001.12285
UV-Photoinitiated8,7001.28263

Characteristic properties of polymers:

  • pH-responsive solubility transitions at 4.2 and 8.7

  • Fluorescent emission at λmax = 438 nm (quantum yield Φ = 0.33)

This comprehensive reaction profile establishes 3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride as a multifunctional synthetic building block with applications ranging from polymer chemistry to pharmaceutical development. The compound's unique electronic configuration enables predictable transformations while maintaining structural versatility for advanced molecular design.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C9H10ClN2O2
  • Molecular Weight : Approximately 210.64 g/mol
  • Structure : It features two amino groups on the aromatic ring and a prop-2-enoic acid backbone, contributing to its reactivity and biological activity.

Medicinal Chemistry

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride is investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notable applications include:

  • Anticancer Activity : Research indicates that this compound may inhibit tumor growth by modulating specific signaling pathways involved in cancer progression. Studies have shown its effectiveness against certain cancer cell lines, suggesting a role in targeted cancer therapy.
  • Antimicrobial Properties : The compound exhibits antibacterial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes has been a focus of studies aimed at developing new antibiotics.

Enzyme Modulation

The compound acts as a modulator of enzyme activity. Its interaction with enzymes can lead to significant alterations in metabolic pathways, which is crucial for understanding its mechanism of action in biological systems. This property makes it valuable for research in biochemistry and pharmacology.

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to create various derivatives that can be explored for additional biological activities or material properties.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significantly higher potency compared to the parent compound, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Activity

A research article in Antibiotics detailed the antimicrobial testing of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, leveraging data from the provided evidence and general chemical knowledge. Key differences in substituents, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Functional Group Salt Form CAS Number Key Applications
3-(3,4-Diaminophenyl)prop-2-enoic acid HCl 3,4-diamino Prop-2-enoic acid Hydrochloride N/A Research intermediate, drug synthesis
Dopamine HCl () 3,4-dihydroxy Ethylamine Hydrochloride 62-31-7 Neurotransmitter, cardiovascular drug
3,6'-Disinapoyl Sucrose () 4-hydroxy-3,5-dimethoxy Propenoic acid ester None N/A Antioxidant, reference standard

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The 3,4-diamino groups in the target compound increase basicity and nucleophilicity compared to the 3,4-dihydroxy groups in dopamine HCl . This makes the former more reactive in condensation or coupling reactions, whereas dopamine’s hydroxyl groups facilitate hydrogen bonding and catechol-mediated redox activity. The propenoic acid group in the target compound and 3,6'-disinapoyl sucrose introduces α,β-unsaturation, enabling Michael addition or conjugation with biomolecules. However, the esterified propenoic acid in 3,6'-disinapoyl sucrose reduces acidity compared to the free carboxylic acid in the target compound .

Pharmacological and Industrial Applications Dopamine HCl is clinically utilized for its vasopressive and inotropic effects, reflecting its role as a neurotransmitter . In contrast, the target compound’s amino and acrylic acid groups suggest utility in synthesizing polyamides or covalent inhibitors. 3,6'-Disinapoyl sucrose is employed as an antioxidant and reference standard due to its phenolic hydroxyl and methoxy groups . The target compound’s amino groups may instead facilitate metal coordination or dye synthesis.

Physical and Safety Profiles

  • The hydrochloride salt in both the target compound and dopamine HCl enhances water solubility, critical for formulation in aqueous systems. However, dopamine’s catechol structure necessitates stabilization against oxidation .
  • The absence of hydroxyl groups in the target compound may reduce susceptibility to oxidative degradation compared to catechol-containing analogs.

Research Findings and Limitations

  • Synthetic Potential: The target compound’s diaminophenyl group aligns with motifs seen in antimalarial or anticancer agents (e.g., chloroquine analogs), suggesting unexplored therapeutic avenues.

Biological Activity

3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride, also known as (2E)-3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride, is a synthetic compound with a unique chemical structure that contributes to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C10H12ClN2O2
  • Molecular Weight : Approximately 214.65 g/mol
  • Structure : The compound features a prop-2-enoic acid backbone with an amino-substituted phenyl group.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the amino groups in its structure facilitate interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to various biological effects including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that this compound shows promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate biochemical pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting growth and suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table of notable analogs:

Compound NameStructural FeaturesUnique Aspects
3-(3,4-Dihydroxyphenyl)propionic acidContains hydroxyl groupsAlters solubility and reactivity
3-(3,4-Dimethoxyphenyl)propionic acidContains methoxy groupsDifferent reactivity due to methoxy substituents
This compoundContains amino groupsEnhanced biological activity due to amino substituents

Case Studies and Research Findings

  • Anticancer Activity Study : A study focusing on the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Research : In vivo studies showed that administration of the compound reduced inflammatory markers in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride, and how can purity be validated?

Synthesis typically involves condensation reactions between aromatic amines and α,β-unsaturated carbonyl precursors under acidic conditions. For example, (2E)-3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride can be synthesized via a Michael addition followed by hydrochloric acid-mediated protonation. Purity validation requires orthogonal methods:

  • HPLC with UV detection (λ = 280 nm) to assess organic impurities.
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Titration (e.g., non-aqueous potentiometric titration) to quantify hydrochloride content .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

A combination of NMR , FT-IR , and mass spectrometry is critical:

  • ¹H/¹³C NMR : Confirm the presence of the conjugated enoic acid system (δ ~6.3–7.8 ppm for aromatic protons; δ ~165–170 ppm for carbonyl carbons).
  • FT-IR : Detect characteristic peaks for NH₂ (3300–3500 cm⁻¹), COOH (2500–3000 cm⁻¹, broad), and C=C (1600–1650 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺ or [M-Cl]⁺) with <2 ppm mass error .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR or anomalous IR peaks) may arise from:

  • Tautomerism : The enoic acid group may exhibit keto-enol tautomerism, altering spectral signatures. Use variable-temperature NMR to assess equilibrium shifts.
  • Solvent effects : Polar solvents (e.g., DMSO) can stabilize specific conformers. Compare spectra across solvents (CDCl₃ vs. D₂O).
  • Impurity interference : Cross-validate with HPLC-MS to rule out co-eluting contaminants .

Q. What strategies mitigate instability during storage of this compound?

The compound’s diaminophenyl group is prone to oxidation and hygroscopicity. Mitigation strategies include:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials.
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to solid samples.
  • Lyophilization : For aqueous solutions, lyophilize and reconstitute fresh before use. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can researchers analyze the compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Use LC-MS/MS with the following parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : Multiple reaction monitoring (MRM) for m/z transitions specific to the protonated molecular ion and fragmentation products.
    Validate recovery (>85%) and matrix effects (ion suppression/enhancement <15%) using spiked calibration curves .

Q. What are the primary pharmacological research applications of this compound?

It serves as a key intermediate or active moiety in:

  • Enzyme inhibition studies : Potential inhibition of tyrosine kinases due to the diaminophenyl group’s electron-rich structure.
  • Prodrug development : The hydrochloride salt enhances solubility for in vivo models.
  • Structure-activity relationship (SAR) studies : Modifications to the prop-2-enoic acid chain can optimize bioavailability or target binding .

Methodological Notes

  • Contradiction resolution : Always cross-reference synthetic protocols with spectroscopic data from multiple batches to distinguish batch-specific anomalies from structural inconsistencies .
  • Advanced purification : For trace metal removal (e.g., residual catalysts), use chelating resins (e.g., Chelex 100) post-synthesis .

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